molecular formula C21H20ClF3N2O3 B2476296 1-(4-Chlorophenyl)-4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione CAS No. 1421500-91-5

1-(4-Chlorophenyl)-4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione

Cat. No. B2476296
CAS RN: 1421500-91-5
M. Wt: 440.85
InChI Key: DHBCCYZAWKTZHG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C21H20ClF3N2O3 and its molecular weight is 440.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Studies

This compound and its derivatives have been synthesized and evaluated for potential biological activities. For instance, derivatives of this chemical structure have shown potential in antitumor evaluation, with certain compounds exhibiting broad-spectrum antitumor activity. This activity was compared against known drugs, demonstrating significant efficacy in preclinical models. Molecular docking studies further supported these findings, suggesting a mechanism of action through binding to specific protein targets involved in cancer cell proliferation (Al-Suwaidan et al., 2015).

Chemical Synthesis and Characterization

The compound has also been central to studies focusing on the synthesis of novel chemical entities. Research has explored the creation of new pyrazole derivatives through regioselective cyclocondensation reactions, showcasing the compound's versatility as a precursor in the synthesis of chemically and pharmacologically relevant structures. These studies often emphasize the compound's role in facilitating the synthesis of molecules with potential applications in drug discovery and development (Bonacorso et al., 2011).

Pharmacological Research

In pharmacological research, derivatives of this compound have been investigated for their anticonvulsant activity. Through a series of synthetic modifications, researchers have developed new molecules that exhibit significant efficacy in standard seizure models. These findings underline the compound's potential as a foundational structure for the development of new anticonvulsant therapies (Kamiński et al., 2011).

Material Science and Coordination Chemistry

The compound has applications in material science and coordination chemistry as well. Studies have reported the synthesis of novel metal complexes using derivatives of this compound as ligands. These complexes have been characterized for their structural and photophysical properties, highlighting the potential of such compounds in the development of new materials with unique optical or electronic properties (Zhen-jun, 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N2O3/c22-16-4-1-14(2-5-16)18(28)6-8-20(29)27-11-9-17(10-12-27)30-19-7-3-15(13-26-19)21(23,24)25/h1-5,7,13,17H,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBCCYZAWKTZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.